![molecular formula C15H15FN6O3 B2942196 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1903165-19-4](/img/structure/B2942196.png)
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
: N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a unique chemical compound with complex structural features that lend it potential importance in various scientific and industrial applications. Its presence of fluorine, oxobenzo, triazine, pyrazole, and carboxamide groups suggests interesting chemical properties and reactivity.
Mécanisme D'action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and learning. Inhibition of these enzymes can increase the concentration of acetylcholine in the brain, which is beneficial in conditions like Alzheimer’s disease .
Mode of Action
The compound interacts with both AChE and BuChE, but it shows a stronger inhibitory activity against AChE . The compound is thought to inhibit AChE in a mixed-type inhibition mode, interacting with both the catalytic site and peripheral anionic site of the AChE active site .
Biochemical Pathways
By inhibiting AChE and BuChE, the compound increases the concentration of acetylcholine in the synaptic cleft. This leads to prolonged activation of cholinergic neurons, which can enhance cognitive function and memory. This mechanism is particularly relevant in the context of neurodegenerative disorders like Alzheimer’s disease, where there is a deficiency of acetylcholine .
Pharmacokinetics
The compound’s efficacy suggests that it has sufficient bioavailability to exert its effects on ache and buche .
Result of Action
The primary result of the compound’s action is the enhancement of cholinergic neurotransmission due to increased acetylcholine levels. This can lead to improved cognitive function and memory, making it a potential therapeutic agent for Alzheimer’s disease .
Méthodes De Préparation
: Synthetic Routes and Reaction Conditions : This compound can be synthesized through multi-step organic synthesis. Typically, the procedure starts with the formation of the triazine moiety, followed by the introduction of the fluoro substituent. After constructing the oxobenzo[d][1,2,3]triazin-4-one ring, the pyrazole ring is introduced. The final step involves the attachment of the carboxamide group. Specific reaction conditions include the use of catalysts, solvents, and temperature control to ensure optimal yields.
Industrial Production Methods
: Industrial-scale production would likely employ similar routes with optimization for higher yields and cost-efficiency. This might involve flow chemistry techniques or the use of automated synthesis platforms.
Analyse Des Réactions Chimiques
: Types of Reactions : The compound undergoes various chemical reactions such as nucleophilic substitution, oxidative additions, and reductive eliminations.
Common Reagents and Conditions
: Common reagents include halogenating agents, oxidizing and reducing agents, and other electrophiles or nucleophiles. Typical conditions involve controlled temperatures and pressures to favor desired reaction pathways.
Major Products
: Major products from these reactions include substituted variants of the original compound, with modifications often occurring at the fluoro, oxobenzo, or pyrazole groups.
Applications De Recherche Scientifique
: This compound finds applications across several scientific domains:
Chemistry
: Used as a building block for creating more complex molecules, useful in drug design and material science.
Biology
: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine
: Explored for its therapeutic potential, possibly as an anti-inflammatory or anti-cancer agent.
Industry
: Utilized in the development of new materials with specific electronic or optical properties.
Comparaison Avec Des Composés Similaires
: Comparatively, this compound’s uniqueness lies in its combination of a fluoro, oxobenzo, triazine, pyrazole, and carboxamide groups. Similar compounds might include:
N-(2-(6-chloro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
: featuring a chloro instead of a fluoro group.
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-sulfonamide
: where the carboxamide group is replaced with a sulfonamide group.
Hope this satisfies your chemical curiosity!
Propriétés
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN6O3/c1-21-8-11(14(19-21)25-2)13(23)17-5-6-22-15(24)10-7-9(16)3-4-12(10)18-20-22/h3-4,7-8H,5-6H2,1-2H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIQTSKDWWZDIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
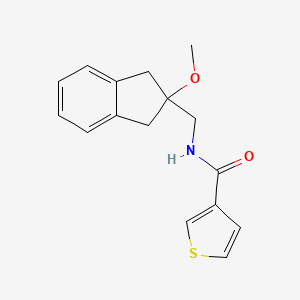
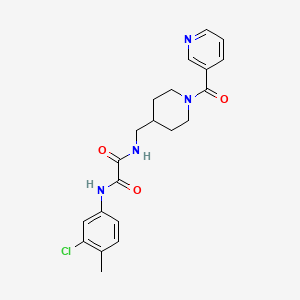
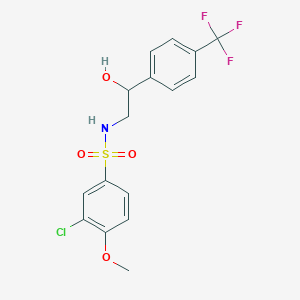
![4-[3-(4-Fluorophenoxy)benzoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2942118.png)
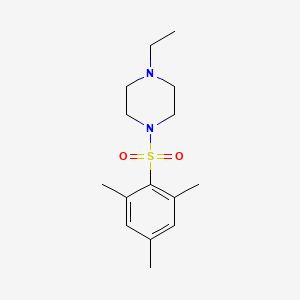
![Methyl 2-{[5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl]oxy}benzenecarboxylate](/img/structure/B2942121.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2942122.png)
![N-(1-cyanocyclohexyl)-2-[(9H-fluoren-2-yl)amino]-N-methylacetamide](/img/structure/B2942124.png)
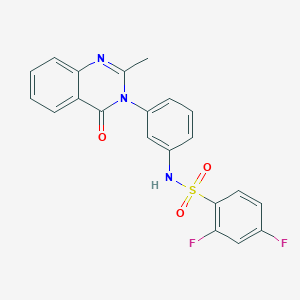

![N-(2-ethoxyphenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2942130.png)
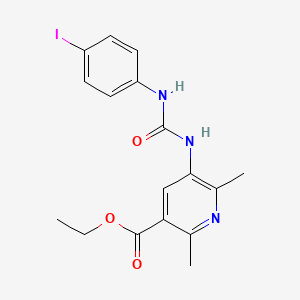
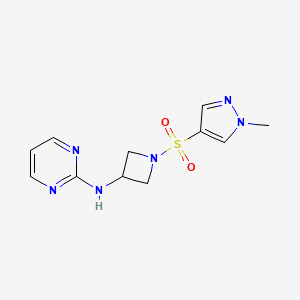
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide](/img/structure/B2942135.png)
